molecular formula C11H20O2S2 B15335248 2-(Hexyldisulfanyl)ethyl Acrylate

2-(Hexyldisulfanyl)ethyl Acrylate

Cat. No.: B15335248
M. Wt: 248.4 g/mol
InChI Key: LWGGZNVOZISERE-UHFFFAOYSA-N
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Description

2-(Hexyldisulfanyl)ethyl Acrylate is a chemical compound belonging to the acrylate family. Acrylates are esters derived from acrylic acid and are known for their diverse applications in various fields such as adhesives, coatings, and biomedical materials. The unique structure of this compound, which includes a hexyldisulfanyl group, imparts specific properties that make it valuable in specialized applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexyldisulfanyl)ethyl Acrylate typically involves the esterification of acrylic acid with 2-(hexyldisulfanyl)ethanol. This reaction is usually catalyzed by strong acids such as sulfuric acid or methanesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene, with the removal of water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and purity of the final product. The use of polymerization inhibitors like hydroquinone is common to prevent unwanted polymerization during the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Hexyldisulfanyl)ethyl Acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Hexyldisulfanyl)ethyl Acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hexyldisulfanyl)ethyl Acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The disulfide bond in its structure can undergo redox reactions, making it useful in applications where reversible bonding is required. The acrylate group allows for easy polymerization, leading to the formation of high-molecular-weight polymers with desirable mechanical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hexyldisulfanyl)ethyl Acrylate is unique due to the presence of the hexyldisulfanyl group, which imparts specific redox properties and enhances its utility in applications requiring reversible bonding. This makes it distinct from other acrylates that do not possess such functional groups .

Properties

Molecular Formula

C11H20O2S2

Molecular Weight

248.4 g/mol

IUPAC Name

2-(hexyldisulfanyl)ethyl prop-2-enoate

InChI

InChI=1S/C11H20O2S2/c1-3-5-6-7-9-14-15-10-8-13-11(12)4-2/h4H,2-3,5-10H2,1H3

InChI Key

LWGGZNVOZISERE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSSCCOC(=O)C=C

Origin of Product

United States

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